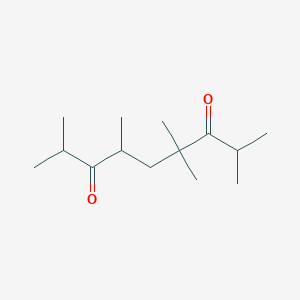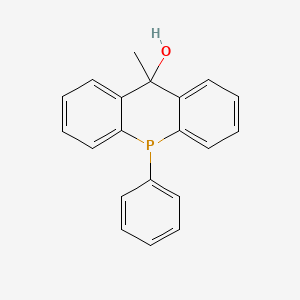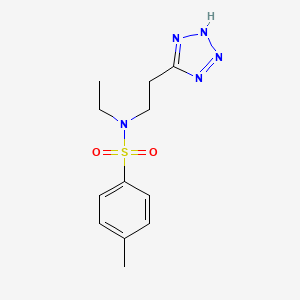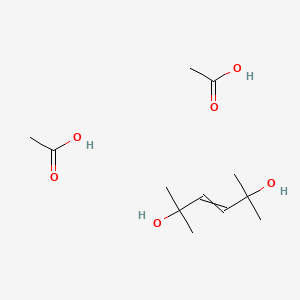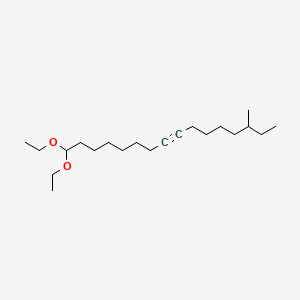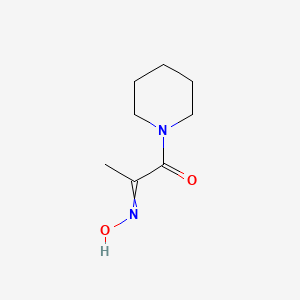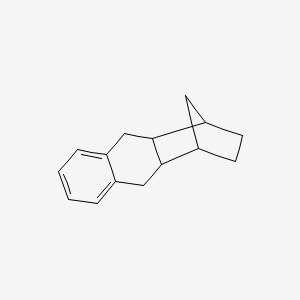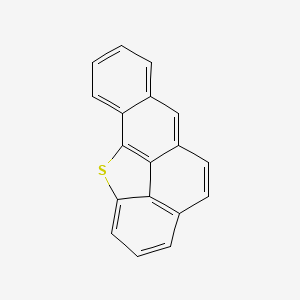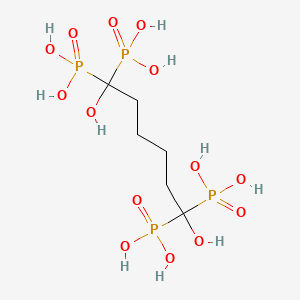
1,1,6,6-Tetraphosphono-1,6-dihydroxyhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,6,6-Tetraphosphono-1,6-dihydroxyhexane is an organic compound with the molecular formula C6H18O14P4. This compound is characterized by the presence of four phosphono groups and two hydroxyl groups attached to a hexane backbone. It is a colorless, water-soluble solid that has significant applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,6,6-Tetraphosphono-1,6-dihydroxyhexane can be synthesized through a multi-step process involving the phosphorylation of 1,6-hexanediol. The reaction typically involves the use of phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) as phosphorylating agents. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous phosphorylation of 1,6-hexanediol using phosphorus oxychloride in a solvent such as dichloromethane. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,6,6-Tetraphosphono-1,6-dihydroxyhexane undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phosphono groups can be reduced to phosphine oxides.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of hexanedioic acid or hexanone derivatives.
Reduction: Formation of phosphine oxide derivatives.
Substitution: Formation of halogenated or aminated hexane derivatives.
Applications De Recherche Scientifique
1,1,6,6-Tetraphosphono-1,6-dihydroxyhexane has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and as a ligand in catalysis.
Biology: Employed in the study of biomolecular interactions and as a probe for investigating protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bone-targeting agents.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of 1,1,6,6-tetraphosphono-1,6-dihydroxyhexane involves its ability to form stable complexes with metal ions through its phosphono groups. This chelation process is crucial in various applications, such as catalysis and drug delivery. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Hexanediol: A precursor in the synthesis of 1,1,6,6-tetraphosphono-1,6-dihydroxyhexane, used in polymer production.
Hexamethylene glycol: Similar in structure but lacks the phosphono groups, used in the production of polyurethanes.
1,6-Hexylene glycol: Another similar compound used in the synthesis of polyesters and polyurethanes.
Uniqueness
This compound is unique due to its multiple phosphono groups, which enhance its chelating ability and make it highly effective in applications requiring strong metal ion binding. This property distinguishes it from other similar compounds that do not possess such extensive chelating capabilities.
Propriétés
Numéro CAS |
65365-88-0 |
|---|---|
Formule moléculaire |
C6H18O14P4 |
Poids moléculaire |
438.09 g/mol |
Nom IUPAC |
(1,6-dihydroxy-1,6,6-triphosphonohexyl)phosphonic acid |
InChI |
InChI=1S/C6H18O14P4/c7-5(21(9,10)11,22(12,13)14)3-1-2-4-6(8,23(15,16)17)24(18,19)20/h7-8H,1-4H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) |
Clé InChI |
XSKDWYYJGQAOFH-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CC(O)(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


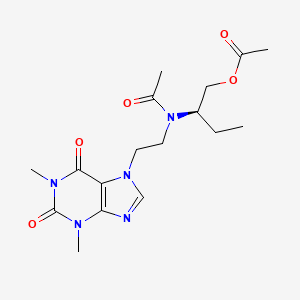

![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
